molecular formula C11H12BrN3O2S B2929099 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide CAS No. 1052542-29-6

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide

Cat. No.: B2929099
CAS No.: 1052542-29-6
M. Wt: 330.2
InChI Key: ZLDWIJGWTRJKKB-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide is a heterocyclic compound featuring a 1,3,4-thiadiazine core fused with a 2,3-dihydrobenzo[1,4]dioxin moiety. The hydrobromide salt enhances its stability and solubility for pharmacological applications. Its design likely targets kinase inhibition or antiproliferative effects, as seen in compounds with similar scaffolds .

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S.BrH/c12-11-14-13-8(6-17-11)7-1-2-9-10(5-7)16-4-3-15-9;/h1-2,5H,3-4,6H2,(H2,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDWIJGWTRJKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(SC3)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide is a unique chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN3O2C_{11}H_{12}BrN_{3}O_{2} with a molecular weight of approximately 330.20 g/mol. The structure features a thiadiazine ring fused with a dioxin moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that compounds containing dioxin structures exhibit antioxidant properties. This could be beneficial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. The inhibition of COX-1 and COX-2 by related structures indicates that this compound may also possess anti-inflammatory properties .
  • Neuroprotective Effects : Some derivatives of thiadiazine have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of COX-2 activity
NeuroprotectiveProtection against neurotoxicity in cell models

Case Studies

  • Anti-inflammatory Activity : A study evaluating the anti-inflammatory properties of similar thiadiazine derivatives found that compounds with structural similarities exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The effectiveness was comparable to established anti-inflammatory drugs like sodium diclofenac .
  • Neuroprotection : In vitro studies on neuronal cell lines treated with corticosterone revealed that compounds similar to this compound significantly improved cell viability and reduced markers of neurotoxicity. This suggests potential for therapeutic use in conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Thiazolidinone Derivatives (9l, 9m, 9n)

  • Structure: Contain a 5-arylidene-thiazolidinone core with a dihydrobenzo[1,4]dioxin substituent.
  • Synthesis : Prepared via condensation of N-substituted diamines with aldehydes (e.g., 1,3-benzodioxol-5-yl or 2,3-dihydrobenzo[1,4]dioxin-6-carboxaldehyde) under reflux conditions .
  • Key Properties :
    • Melting points: 170–243°C (decomposition).
    • 9n (4-hydroxy-3-methoxybenzylidene substituent): Higher thermal stability (mp 202–204°C) due to hydrogen bonding .

Imidazothiadiazoles (10c, 10d)

  • Structure : Imidazo[2,1-b][1,3,4]thiadiazole core with bromo or fluoro substituents.
  • Synthesis: Derived from α-bromoacetyl intermediates and indole derivatives via reflux in ethanol .
  • Key Properties :
    • 10c (5-bromoindole): High melting point (327°C) due to halogenated aromaticity .
    • 10d (5-fluoro-1-methylindole): Lower melting point (257°C), suggesting reduced crystallinity .

Oxadiazole Derivatives

  • Structure : 1,3,4-Oxadiazoles with dihydrobenzo[1,4]dioxin substituents (e.g., 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-amine, 95% purity) .
  • Synthesis : Achieved via cyclization of thiosemicarbazides or Suzuki coupling, with yields ranging 12–58% .
  • Key Properties : Purified via HPLC, emphasizing the need for high-resolution techniques for structurally similar compounds .

Physicochemical Properties

Compound Class Example Melting Point (°C) Yield (%) Key Substituents
Thiazolidinones 9n 202–204 N/A 4-hydroxy-3-methoxybenzylidene
Imidazothiadiazoles 10c 327 55 5-bromoindole
Oxadiazoles 10k-t series N/A 12–58 Varying arylthio groups
  • Spectroscopy :
    • 1H-NMR : Aromatic protons in dihydrobenzo[1,4]dioxin moieties resonate at δ 6.89–7.51 .
    • 13C-NMR : Dioxin carbons appear at δ 64.6 (CH₂) and 143–156 ppm (aromatic carbons) .

Kinase Inhibition

  • Thiazolidinones: 9j (1,3-benzodioxol-5-yl substituent): IC₅₀ = 1.4 µM (SsCK1 kinase). 9n (2,3-dihydrobenzo[1,4]dioxin-6-yl): IC₅₀ = 2 µM (SsCK1), highlighting selectivity for bulky substituents .

Antiproliferative Effects

  • 9i (2,3-dihydrobenzo[1,4]dioxin-6-ylmethylene): Inhibits Huh7 D12 and MDA-MB-231 cancer cell lines (IC₅₀ < 10 µM) but spares normal fibroblasts .

Structural-Activity Relationships (SAR)

  • Substituent Bulk : Bulky groups (e.g., dihydrobenzo[1,4]dioxin) improve kinase selectivity (e.g., 9n vs. 9h ) .
  • Hydrogen Bonding : Hydroxyl/methoxy groups (e.g., 9n ) improve solubility and target engagement .

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